Author: BenchChem Technical Support Team. Date: December 2025
For: Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicyano-2-butene, registered under CAS number 1119-85-3, is a bifunctional molecule featuring a central carbon-carbon double bond and terminal nitrile groups.[1][2] Primarily existing as the trans (E)-isomer, this compound is a solid at room temperature, appearing as tan to brown crystals.[3][4] It serves as a highly versatile and valuable building block in organic synthesis. Its unique structure, combining the reactivity of an alkene with two electron-withdrawing cyano groups, makes it a critical precursor in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2][5] This guide provides an in-depth overview of its chemical properties, synthesis protocols, key applications, and safety considerations.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 1,4-Dicyano-2-butene are well-documented, providing a foundation for its application in various experimental settings.
Table 1: Physicochemical Properties of 1,4-Dicyano-2-butene
| Property | Value | Reference(s) |
| CAS Number | 1119-85-3 | [3][6] |
| Molecular Formula | C₆H₆N₂ | [3][6] |
| Molecular Weight | 106.13 g/mol | [3][6] |
| Appearance | Tan to brown crystals/flakes | [3][4][5] |
| Melting Point | 74-79 °C | [3][4][6] |
| Boiling Point | 120 °C @ 0.7 mmHg | [3][4][6] |
| Density | 0.9964 g/cm³ (estimate) | [3][4] |
| Flash Point | 146.2 °C | [3][5] |
| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [2][3][5] |
| Synonyms | (E)-hex-3-enedinitrile, trans-3-Hexenedinitrile, Dihydromucononitrile | [1][3][7] |
Table 2: Characteristic Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Dicyano-2-butene. While full spectra are available in various databases, the table below summarizes the expected characteristic signals based on its molecular structure.
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Signals corresponding to two distinct proton environments: vinylic protons (-CH=CH-) and allylic protons (-CH₂-CN). The vinylic protons are expected to appear further downfield due to the double bond. |
| ¹³C NMR | Resonances for three types of carbon atoms: nitrile carbons (C≡N), alkene carbons (-C=C-), and allylic carbons (-CH₂-). |
| IR Spectroscopy | - C≡N stretch: A sharp, medium-intensity peak characteristic of nitriles.- C=C stretch: A peak in the alkene region.- =C-H bend: A strong peak indicative of the trans configuration of the double bond. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (106.13 g/mol ) and characteristic fragmentation patterns. |
Synthesis Methodologies and Experimental Protocols
Several synthetic routes to 1,4-Dicyano-2-butene have been developed, often starting from butadiene or its derivatives. The choice of method depends on factors such as yield, cost, and avoidance of hazardous reagents.
// Nodes
Butadiene [label="Butadiene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dihalobutenes [label="1,4-Dihalo-2-butenes\n(e.g., Dichlorobutenes)", fillcolor="#FBBC05", fontcolor="#202124"];
Butenediol [label="2-Butene-1,4-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Acetylene [label="Acetylene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="1,4-Dicyano-2-butene", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Butadiene -> Dihalobutenes [label=" Halogenation "];
Dihalobutenes -> Product [label=" Alkali Metal Cyanide (e.g., NaCN)\nor HCN + HCl Acceptor ", color="#EA4335"];
Butenediol -> Product [label=" Hydrogen Cyanide (HCN)\n+ Catalyst ", color="#EA4335"];
Acetylene -> Product [label=" Multi-step patented process\n(avoids HCN) ", color="#EA4335"];
}
/dot
Caption: Major synthetic pathways to 1,4-Dicyano-2-butene.
A historically significant and prevalent method involves the cyanation of 1,4-dihalobutenes.[1] This can be achieved using alkali metal cyanides or hydrogen cyanide.[1][8] The reaction with dichlorobutenes and HCN is advantageous as both 1,4-dichloro-2-butene and 3,4-dichloro-1-butene yield the same product.[1][9] Another economically favorable route involves the catalytic reaction of 2-butene-1,4-diol with hydrogen cyanide, which avoids halogenated waste products.[1] More recent patented methods describe the synthesis from acetylene to circumvent the use of highly toxic hydrogen cyanide.[10]
Detailed Experimental Protocol: Cyanation of 1,4-Dichloro-2-butene
This protocol is a representative example based on established cyanation reactions.[8]
-
Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. The entire apparatus is maintained under an inert nitrogen atmosphere.
-
Reagent Charging: The reaction flask is charged with a suspension of sodium cyanide (NaCN, ~2.0-2.2 molar equivalents) in a suitable solvent such as acetonitrile. A catalytic amount of a cuprous halide (e.g., cuprous bromide) can be added to facilitate the reaction.[8]
-
Reaction Initiation: The mixture is heated to reflux with vigorous stirring.
-
Substrate Addition: A solution of 1,4-dichloro-2-butene (1.0 molar equivalent) in the same solvent is added dropwise via the addition funnel over a period of 1.5 to 2 hours, maintaining the reflux temperature.[8]
-
Reaction Monitoring: After the addition is complete, the reaction is maintained at reflux for an additional 4-6 hours. The progress is monitored by an appropriate technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude residue is redissolved in an organic solvent like chloroform and washed sequentially with dilute acid (e.g., 9% HCl) and water to remove catalyst complexes.[8]
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated.
-
Purification: The resulting crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield 1,4-Dicyano-2-butene as a crystalline solid.[8]
Chemical Reactivity and Key Applications
The reactivity of 1,4-Dicyano-2-butene is dominated by its two functional groups: the nitrile groups and the central double bond. The electron-withdrawing nature of the nitrile groups activates the double bond towards nucleophilic attack, a reaction not typical for simple alkenes.[1] The nitrile groups themselves can undergo nucleophilic addition.[1] This dual reactivity makes it a valuable precursor for a wide range of molecules.
// Central Node
DCB [label="1,4-Dicyano-2-butene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Application Nodes
Pharma [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrroles [label="Pyrrole Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
Polymers [label="Polymer Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ConjPolymers [label="π-Conjugated Polymers\n(for OLEDs, NLO)", fillcolor="#F1F3F4", fontcolor="#202124"];
Adhesives [label="Adhesives", fillcolor="#F1F3F4", fontcolor="#202124"];
Chemicals [label="Industrial Chemicals", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Adiponitrile [label="Adiponitrile\n(Nylon Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
DCB -> Pharma [dir=none, color="#5F6368"];
Pharma -> Pyrroles [label=" Cyclization\nReactions ", color="#5F6368"];
DCB -> Polymers [dir=none, color="#5F6368"];
Polymers -> ConjPolymers [label=" Monomer\nPolymerization ", color="#5F6368"];
Polymers -> Adhesives [label=" Cross-linking\nAgent ", color="#5F6368"];
DCB -> Chemicals [dir=none, color="#5F6368"];
Chemicals -> Adiponitrile [label=" Reduction of\nC=C and C≡N ", color="#5F6368"];
}
/dot
Caption: Key application pathways of 1,4-Dicyano-2-butene.
-
Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for synthesizing nitrogen-containing heterocycles, such as pyrrole derivatives, which form the core structure of many natural products and pharmaceutical agents.[1][2][5]
-
Polymer Chemistry: 1,4-Dicyano-2-butene is used as a monomer in the synthesis of functionalized and π-conjugated polymers.[1][2] These materials are researched for applications in electronics, such as organic light-emitting diodes (OLEDs).[1] It also functions as a crosslinking agent in the manufacturing of adhesives.[2]
-
Industrial Chemical Precursor: The compound is a precursor to adiponitrile, a high-volume industrial chemical essential for the production of nylon.[1]
Safety and Handling
1,4-Dicyano-2-butene is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Signal Word | Danger | [11] |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves, protective clothing, eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][11] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Use a closed system where possible to prevent dust dispersion.[11] Wash hands thoroughly after handling.[11] |
| Storage | Store locked up in a cool, dark, and well-ventilated place.[11] Keep container tightly closed.[11] Recommended storage at 2-8°C.[5] |
| Incompatible Materials | Strong oxidizing agents.[11] |
Conclusion
1,4-Dicyano-2-butene is a chemical intermediate of significant industrial and academic importance. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable tool for chemists in drug discovery, materials science, and polymer research. Due to its toxicity, strict adherence to safety protocols is mandatory during its handling and storage. Continued research into its applications, particularly in the development of novel polymers and pharmaceuticals, will ensure its relevance in the field of chemical synthesis.
References